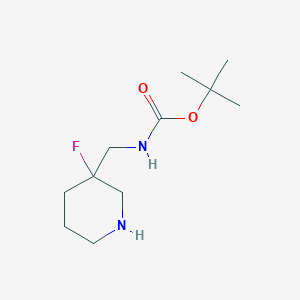

3-(N-Boc-aminomethyl)-3-fluoropiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(3-fluoropiperidin-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-8-11(12)5-4-6-13-7-11/h13H,4-8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEDTEGPWDYPHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCCNC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(N-Boc-aminomethyl)-3-fluoropiperidine

Introduction: The Strategic Importance of Fluorinated Piperidines in Modern Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. The strategic incorporation of fluorine into this privileged scaffold has emerged as a powerful tool for modulating a molecule's physicochemical and pharmacokinetic properties.[1] Fluorine substitution can influence basicity (pKa), lipophilicity, metabolic stability, and binding affinity, often leading to improved efficacy and safety profiles.[1]

This guide provides a comprehensive overview of a robust synthetic route to 3-(N-Boc-aminomethyl)-3-fluoropiperidine, a valuable building block for the synthesis of novel therapeutics. The presence of a fluorine atom and a protected primary amine at the C3 position offers a versatile handle for further chemical elaboration, making this a highly sought-after intermediate in drug development programs.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule reveals a key disconnection at the piperidine ring, suggesting a cyclization strategy. The geminal fluoro-aminomethyl substitution at the C3 position points towards a synthetic approach where the fluorine is introduced early, followed by the construction of the heterocyclic ring and subsequent functional group manipulations.

Diagram 1: Retrosynthetic Analysis of this compound

Caption: A retrosynthetic pathway for this compound.

The chosen forward synthesis, based on the work of Haufe and colleagues, commences with a commercially available starting material and proceeds through a series of high-yielding and scalable steps.[3] This approach offers excellent control over the introduction of the key functional groups and the formation of the piperidine ring.

Synthetic Pathway and Mechanistic Insights

The synthesis of this compound can be achieved through a multi-step sequence, as outlined below. Each step is accompanied by a discussion of the underlying chemical principles and experimental considerations.

Step 1: Electrophilic Fluorination of Ethyl 3-chloropropyl-2-cyanoacetate

The synthesis begins with the α-fluorination of ethyl 3-chloropropyl-2-cyanoacetate.[3] The methylene group positioned between the ester and nitrile functionalities is sufficiently acidic to be deprotonated by a suitable base, forming a stabilized enolate. This nucleophilic enolate then attacks an electrophilic fluorine source, such as N-fluorodibenzenesulfonimide (NFSI), to introduce the fluorine atom.

Causality: The choice of NFSI as the fluorinating agent is critical. It is a crystalline, stable, and relatively safe electrophilic fluorine source, making it suitable for laboratory and potential scale-up operations. The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (THF), to prevent quenching of the enolate.

Step 2: Amidation of the Fluorinated Ester

The resulting α-fluoro-α-cyano ester is then converted to the corresponding amide.[3] This transformation is crucial for the subsequent cyclization step. The ester is treated with an amine (e.g., a primary alkylamine) to furnish the N-alkyl-5-chloro-2-cyano-2-fluoropentanamide.

Causality: The amidation reaction proceeds via nucleophilic acyl substitution. The choice of the amine's alkyl group (R) will determine the N-substituent on the final piperidine ring. For the synthesis of the direct precursor to the title compound, a readily removable protecting group, such as a benzyl group, can be employed.

Step 3: Base-Mediated Intramolecular Cyclization

The key ring-forming step is an intramolecular nucleophilic substitution reaction.[3] Treatment of the N-alkyl-5-chloro-2-cyano-2-fluoropentanamide with a strong base, such as sodium hydride (NaH), generates a carbanion that displaces the terminal chloride to form the six-membered piperidine ring. This reaction yields the 1-alkyl-3-fluoro-2-oxopiperidine-3-carbonitrile intermediate.

Causality: The use of a strong, non-nucleophilic base like NaH is essential to deprotonate the amide nitrogen, initiating the cyclization. The intramolecular nature of this reaction is entropically favored, driving the formation of the cyclic product.

Step 4: Reduction of the Lactam and Nitrile

The penultimate step involves the simultaneous reduction of the lactam carbonyl and the nitrile group.[3] A powerful reducing agent, such as borane (BH3) or one of its complexes (e.g., BH3·THF), is employed for this transformation. This reduction affords the 1-alkyl-3-aminomethyl-3-fluoropiperidine.

Causality: Borane is a highly effective reagent for the reduction of amides and nitriles. The reaction proceeds through the formation of a borane-adduct with the carbonyl oxygen and the nitrile nitrogen, followed by hydride delivery. An acidic workup is typically required to hydrolyze the intermediate boron complexes and liberate the free amine.

Step 5: Boc Protection of the Primary Amine

The final step is the protection of the newly formed primary aminomethyl group with a tert-butoxycarbonyl (Boc) group. This is a standard protecting group strategy in organic synthesis, rendering the amine unreactive towards many reagents while allowing for its deprotection under specific acidic conditions.[4][5] The 1-alkyl-3-aminomethyl-3-fluoropiperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine (TEA) or sodium bicarbonate, to yield the desired this compound.

Causality: The Boc group is widely used due to its stability to a broad range of reaction conditions and its facile removal with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6] This orthogonality makes it an ideal protecting group for multi-step syntheses.[4]

Diagram 2: Synthetic Workflow for this compound

Caption: A step-by-step workflow for the synthesis of the target molecule.

Experimental Protocols

The following protocols are adapted from the literature and represent a viable synthetic route.[3] Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

Protocol 1: Synthesis of Ethyl 5-chloro-2-cyano-2-fluoropentanoate

-

To a stirred solution of ethyl 3-chloropropyl-2-cyanoacetate (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq) in THF dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add a solution of N-fluorodibenzenesulfonimide (NFSI) (1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the title compound.

Protocol 2: Synthesis of N-Alkyl-5-chloro-2-cyano-2-fluoropentanamide

-

To a solution of ethyl 5-chloro-2-cyano-2-fluoropentanoate (1.0 eq) in a suitable solvent (e.g., methanol), add the desired primary amine (R-NH₂) (2.0 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the amide.

Protocol 3: Synthesis of 1-Alkyl-3-fluoro-2-oxopiperidine-3-carbonitrile

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of N-alkyl-5-chloro-2-cyano-2-fluoropentanamide (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction with water at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 4: Synthesis of 1-Alkyl-3-aminomethyl-3-fluoropiperidine

-

To a solution of 1-alkyl-3-fluoro-2-oxopiperidine-3-carbonitrile (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 4.0 eq) dropwise.

-

Heat the reaction mixture to reflux and stir for 12 hours.

-

Cool the reaction mixture to 0 °C and carefully add methanol to quench the excess borane.

-

Add 6 M hydrochloric acid and heat the mixture to reflux for 1 hour.

-

Cool the mixture to room temperature and basify with aqueous sodium hydroxide.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Protocol 5: Synthesis of this compound

-

To a solution of 1-alkyl-3-aminomethyl-3-fluoropiperidine (1.0 eq) in dichloromethane, add triethylamine (1.5 eq) and di-tert-butyl dicarbonate (1.2 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product.

Data Summary

| Step | Product | Typical Yield (%) | Purity (%) | Analytical Method |

| 1 | Ethyl 5-chloro-2-cyano-2-fluoropentanoate | 75-85 | >95 | ¹H NMR, ¹⁹F NMR, GC-MS |

| 2 | N-Alkyl-5-chloro-2-cyano-2-fluoropentanamide | 80-90 | >95 | ¹H NMR, ¹⁹F NMR, LC-MS |

| 3 | 1-Alkyl-3-fluoro-2-oxopiperidine-3-carbonitrile | 70-80 | >95 | ¹H NMR, ¹⁹F NMR, LC-MS |

| 4 | 1-Alkyl-3-aminomethyl-3-fluoropiperidine | 65-75 | >90 | ¹H NMR, ¹⁹F NMR, LC-MS |

| 5 | This compound | 85-95 | >98 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS |

Conclusion

The synthesis of this compound presented herein offers a reliable and efficient route to this valuable building block. The methodology relies on well-established chemical transformations and utilizes readily available reagents, making it amenable to both small-scale laboratory synthesis and larger-scale production. The strategic introduction of the fluorine atom at an early stage, followed by a robust cyclization and functional group manipulation sequence, provides a high degree of control and leads to the desired product in good overall yield. This guide serves as a comprehensive resource for researchers in the field of medicinal chemistry and drug development, enabling the exploration of novel chemical space and the synthesis of next-generation therapeutics.

References

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

-

Piperidine synthesis. Organic Chemistry Portal. [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

-

Synthesis of 3Aminomethyl3-fluoropiperidines. ResearchGate. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. [Link]

-

ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. ResearchGate. [Link]

-

The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. National Institutes of Health. [Link]

- N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.

-

Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation−Cyclization−Oxidation Process: Stereodivergent Reduction to 3,4-Disubstituted Piperidines. The Journal of Organic Chemistry. [Link]

-

A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Institutes of Health. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. Piperidine synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Preparation of tert-butyl (3-fluoropiperidin-3-yl)methylcarbamate

This guide provides a comprehensive overview of the synthesis of tert-butyl (3-fluoropiperidin-3-yl)methylcarbamate, a valuable building block in medicinal chemistry. The strategic incorporation of a fluorine atom onto the piperidine scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, making this a molecule of high interest to researchers in drug discovery and development. This document will delve into a preferred synthetic route, detailing the experimental protocol, the underlying chemical principles, and the necessary analytical characterization.

The Significance of Fluorinated Piperidines in Drug Discovery

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals. The introduction of fluorine, the most electronegative element, into this structure can induce profound changes in a molecule's properties. Fluorine substitution can modulate the basicity (pKa) of the piperidine nitrogen, which is crucial for receptor binding and off-target effects. Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to enhanced metabolic stability and an increased half-life of a drug. The conformational preferences of the piperidine ring can also be influenced by the presence of a fluorine atom, potentially locking the molecule into a bioactive conformation.

A Strategic Approach to the Synthesis

While several synthetic routes to 3-fluoropiperidines exist, this guide will focus on a direct and efficient method starting from a commercially available advanced intermediate: tert-butyl ((3-hydroxypiperidin-3-yl)methyl)(methyl)carbamate . This approach is advantageous as it circumvents the often-challenging construction of the substituted piperidine core and focuses on the key fluorination step.

The central transformation in this synthetic strategy is the deoxyfluorination of a tertiary alcohol. This reaction replaces a hydroxyl group with a fluorine atom and is a powerful tool in organofluorine chemistry. Among the various reagents available for this purpose, diethylaminosulfur trifluoride (DAST) is a commonly employed and effective choice for the fluorination of tertiary alcohols.

Visualizing the Synthetic Pathway

The overall synthetic transformation can be visualized as a single, crucial step.

Caption: A streamlined, one-step synthesis to the target compound.

Experimental Protocol: Deoxyfluorination with DAST

This section provides a detailed, step-by-step protocol for the synthesis of tert-butyl (3-fluoropiperidin-3-yl)methylcarbamate.

Materials and Reagents

| Reagent | CAS Number | Supplier |

| tert-butyl ((3-hydroxypiperidin-3-yl)methyl)(methyl)carbamate | 1779600-67-7 | Various |

| Diethylaminosulfur trifluoride (DAST) | 38078-09-0 | Sigma-Aldrich, etc. |

| Dichloromethane (DCM), anhydrous | 75-09-2 | Standard suppliers |

| Saturated aqueous sodium bicarbonate (NaHCO3) solution | N/A | Lab-prepared |

| Brine (saturated aqueous NaCl solution) | N/A | Lab-prepared |

| Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) | 7487-88-9 or 7757-82-6 | Standard suppliers |

Reaction Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, dissolve tert-butyl ((3-hydroxypiperidin-3-yl)methyl)(methyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.1 M concentration).

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Addition of DAST: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise to the stirred solution via the dropping funnel. Maintain the internal temperature below -70 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.

-

Work-up:

-

Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C (ice bath).

-

Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (3-fluoropiperidin-3-yl)methylcarbamate.

-

Characterization of the Final Product

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm), the methyl group on the carbamate (singlet, ~2.8-3.0 ppm), the methylene group adjacent to the carbamate (multiplet, ~3.2-3.4 ppm), and the piperidine ring protons (multiplets, ~1.6-2.0 ppm and ~2.8-3.6 ppm). The coupling of protons on the carbon bearing the fluorine and adjacent carbons will be observed. |

| ¹³C NMR (CDCl₃, 100 MHz) | Signals for the tert-butyl group (~28 ppm and ~80 ppm), the methyl group (~35 ppm), the methylene group (~50-55 ppm), the piperidine ring carbons, and the carbamate carbonyl (~155 ppm). The carbon atom bonded to the fluorine will show a large one-bond C-F coupling constant. |

| ¹⁹F NMR (CDCl₃, 376 MHz) | A single resonance for the fluorine atom, likely appearing as a multiplet due to coupling with adjacent protons. The chemical shift will be characteristic of a tertiary alkyl fluoride.[1] |

| Mass Spectrometry (ESI-MS) | The expected [M+H]⁺ ion for C₁₂H₂₃FN₂O₂. The calculated exact mass is 247.1816. |

Safety Considerations: Handling Diethylaminosulfur Trifluoride (DAST)

DAST is a hazardous reagent and must be handled with extreme caution in a well-ventilated fume hood.[2][3][4][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (butyl rubber or neoprene are recommended).

-

Moisture Sensitivity: DAST reacts violently with water to release toxic and corrosive hydrogen fluoride (HF) gas. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (nitrogen or argon).

-

Thermal Instability: DAST can decompose explosively at temperatures above 90 °C. Avoid heating the reagent.

-

Quenching: The quenching procedure should be performed slowly and carefully in an ice bath to control the exothermic reaction.

-

Waste Disposal: All DAST-contaminated waste should be treated as hazardous and disposed of according to institutional safety guidelines.

Conclusion

This technical guide outlines a robust and efficient method for the preparation of tert-butyl (3-fluoropiperidin-3-yl)methylcarbamate. By utilizing a commercially available advanced intermediate and a well-established deoxyfluorination protocol, this valuable building block can be accessed in a straightforward manner. The strategic introduction of fluorine at the 3-position of the piperidine ring offers significant potential for the development of novel therapeutics with improved pharmacological profiles. Adherence to the detailed experimental procedures and strict observance of the safety precautions are paramount for the successful and safe execution of this synthesis.

References

-

PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate. Available from: [Link].

- Google Patents. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction.

- Google Patents. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

-

mzCloud. Methamphetamine tert butyl carbamate. Available from: [Link].

- National Center for Biotechnology Information. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. J Am Chem Soc. 2023;145(41):22735-22744.

-

Organic Syntheses. diethylaminosulfur trifluoride. Available from: [Link].

-

ResearchGate. 19F‐NMR spectra for N‐Fmoc‐protected 3c. (a) 376 MHz, CDCl3, 25 °C; (b)... Available from: [Link].

-

UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. Available from: [Link].

-

UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link].

- The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Green Chem., 2017,19, 4783-4788.

-

The Royal Society of Chemistry. 2 - Supporting Information. Available from: [Link].

- National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- National Center for Biotechnology Information. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angew Chem Int Ed Engl. 2020;59(15):6141-6146.

- National Center for Biotechnology Information. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Int J Mol Sci. 2020;21(21):8069.

-

ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. Available from: [Link].

Sources

Chiral Synthesis of 3-(N-Boc-aminomethyl)-3-fluoropiperidine: An In-depth Technical Guide

Introduction

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals. The strategic introduction of fluorine atoms into these structures can profoundly influence their physicochemical properties, such as basicity (pKa), lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. The 3-(N-Boc-aminomethyl)-3-fluoropiperidine motif, in particular, is a valuable building block in drug discovery, offering a chiral, constrained scaffold with versatile functional handles for further elaboration. This guide provides a comprehensive overview of scientifically robust strategies for the chiral synthesis of this important molecule, intended for researchers, scientists, and drug development professionals. We will delve into two primary approaches: a de novo asymmetric synthesis and a racemic synthesis followed by chiral resolution, providing detailed experimental protocols and the scientific rationale underpinning these methodologies.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, tert-butyl ((3-fluoropiperidin-3-yl)methyl)carbamate, reveals several key disconnections. The N-Boc protecting group can be installed in the final step from the corresponding primary amine. The aminomethyl group can be derived from the reduction of a nitrile. The chiral tertiary fluorine- and nitrile-bearing stereocenter is the crux of the synthesis and can be constructed through a cyclization reaction of a suitably functionalized acyclic precursor. This precursor, in turn, can be assembled via an asymmetric fluorination of a β-keto nitrile or a related Michael acceptor.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Route 1: Asymmetric Synthesis via Catalytic Enantioselective Fluorination

This approach aims to establish the chiral center early in the synthesis through an asymmetric fluorination reaction, a powerful strategy for accessing enantioenriched fluorinated compounds.

Caption: Workflow for the asymmetric synthesis of the target molecule.

Step 1: Synthesis of N-benzyl-3-cyanopiperidin-2-one

The synthesis commences with the construction of a suitable piperidinone precursor. This can be achieved through the cyclization of an acyclic precursor.

-

Protocol: To a solution of N-benzyl-4-chlorobutanamide (1.0 equiv) in anhydrous tetrahydrofuran (THF) is added sodium hydride (2.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere. The reaction mixture is stirred at 0 °C for 30 minutes and then a solution of ethyl cyanoformate (1.2 equiv) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is carefully quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-benzyl-3-cyanopiperidin-2-one.

-

Scientific Rationale: This reaction proceeds via an initial deprotonation of the amide nitrogen and the α-carbon to the chloro group, followed by an intramolecular cyclization to form the piperidinone ring. The subsequent acylation with ethyl cyanoformate introduces the cyano group at the 3-position.

Step 2: Asymmetric Fluorination of N-benzyl-3-cyanopiperidin-2-one

This is the key stereochemistry-defining step. A chiral catalyst is employed to direct the facial selectivity of the electrophilic fluorination.

-

Protocol: To a solution of N-benzyl-3-cyanopiperidin-2-one (1.0 equiv) in dichloromethane (DCM) is added a chiral catalyst, such as a chiral N,N'-dioxide-metal complex (e.g., (R,R)-N,N'-dioxide-Ni(OAc)2, 10 mol%). The mixture is stirred at room temperature for 30 minutes. N-fluorobenzenesulfonimide (NFSI, 1.2 equiv) is then added, and the reaction is stirred at room temperature for 24-48 hours. The reaction mixture is then concentrated, and the crude product is purified by column chromatography to yield the enantioenriched N-benzyl-3-fluoro-2-oxopiperidine-3-carbonitrile.

-

Scientific Rationale: The chiral metal complex coordinates to the substrate, creating a chiral environment around the enolate intermediate. This steric and electronic control directs the electrophilic fluorinating agent (NFSI) to attack from one face of the enolate, leading to the preferential formation of one enantiomer.[1]

Step 3: Reduction of N-benzyl-3-fluoro-2-oxopiperidine-3-carbonitrile

This step involves the simultaneous reduction of the lactam and the nitrile functionalities.

-

Protocol: To a solution of the fluorinated lactam (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere is added lithium aluminum hydride (LiAlH4, 3.0 equiv) portion-wise. The reaction mixture is then heated to reflux for 6 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated to give the crude N-benzyl-3-aminomethyl-3-fluoropiperidine, which can be used in the next step without further purification.

-

Scientific Rationale: Lithium aluminum hydride is a powerful reducing agent capable of reducing both amides (lactams) and nitriles to the corresponding amines.

Step 4: Debenzylation to 3-Aminomethyl-3-fluoropiperidine

The removal of the N-benzyl protecting group is achieved by catalytic hydrogenation.

-

Protocol: The crude N-benzyl-3-aminomethyl-3-fluoropiperidine (1.0 equiv) is dissolved in methanol, and Pearlman's catalyst (palladium hydroxide on carbon, 20 wt%) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 24 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give 3-aminomethyl-3-fluoropiperidine.

-

Scientific Rationale: Catalytic hydrogenation is a standard and clean method for the cleavage of benzylamines. The benzyl group is reduced to toluene, which is easily removed.

Step 5: N-Boc Protection

The final step is the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.

-

Protocol: To a solution of 3-aminomethyl-3-fluoropiperidine (1.0 equiv) in a mixture of THF and water is added di-tert-butyl dicarbonate (Boc2O, 1.1 equiv) and sodium bicarbonate (2.0 equiv). The reaction is stirred at room temperature for 12 hours. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the final product, this compound.[2]

-

Scientific Rationale: Boc2O is the standard reagent for the introduction of the Boc protecting group onto amines under mild basic conditions.

| Step | Reaction | Key Reagents | Expected Yield | Expected e.e. |

| 1 | Cyclization | NaH, Ethyl cyanoformate | 75-85% | N/A |

| 2 | Asymmetric Fluorination | Chiral Catalyst, NFSI | 60-75% | >95% |

| 3 | Reduction | LiAlH4 | 70-80% | >95% |

| 4 | Debenzylation | H2, Pd(OH)2/C | 85-95% | >95% |

| 5 | Boc Protection | Boc2O, NaHCO3 | 90-98% | >95% |

| Note: The expected yields and enantiomeric excess (e.e.) are illustrative and based on similar transformations reported in the literature. Actual results may vary. |

Proposed Synthetic Route 2: Racemic Synthesis and Chiral Resolution

An alternative and often more scalable approach involves the synthesis of the racemic target molecule, followed by separation of the enantiomers.

Caption: Workflow for the racemic synthesis and subsequent chiral resolution.

Racemic Synthesis

-

Reduction of N-Boc-piperidine-3-carboxylic acid: The commercially available starting material is reduced to the corresponding alcohol using a mild reducing agent like borane-THF complex.

-

Oxidation to the aldehyde: The primary alcohol is oxidized to the aldehyde using a selective oxidizing agent such as Dess-Martin periodinane or PCC.

-

Chain extension to the nitrile: The aldehyde is converted to the α,β-unsaturated nitrile via a Horner-Wadsworth-Emmons reaction with diethyl cyanomethylphosphonate. Subsequent reduction of the double bond affords N-Boc-3-(cyanomethyl)piperidine.

-

Fluorination: The α-carbon to the nitrile is deprotonated with a strong base like LDA at low temperature, and the resulting anion is quenched with an electrophilic fluorine source (e.g., NFSI) to give racemic N-Boc-3-fluoro-3-(cyanomethyl)piperidine.

-

Reduction and Deprotection: The nitrile is reduced to the primary amine using a reducing agent like LiAlH4, which also cleaves the Boc group under the reaction/workup conditions, to yield racemic 3-aminomethyl-3-fluoropiperidine.

Chiral Resolution

The separation of the enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent.

-

Protocol:

-

Salt Formation: The racemic 3-aminomethyl-3-fluoropiperidine (1.0 equiv) is dissolved in a suitable solvent (e.g., ethanol or methanol). A solution of a chiral acid, such as (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid (0.5 equiv), in the same solvent is added. The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature.

-

Fractional Crystallization: The less soluble diastereomeric salt will crystallize out. The crystals are collected by filtration. The process of recrystallization from the same solvent can be repeated to improve the diastereomeric purity.

-

Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., aqueous NaOH) to liberate the enantiomerically enriched free amine. The amine is then extracted with an organic solvent, dried, and concentrated.

-

Boc Protection: The enantiopure amine is then protected with Boc2O as described in Route 1, Step 5.

-

-

Scientific Rationale: The two enantiomers of the amine react with the chiral acid to form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[3]

| Step | Reaction | Key Reagents | Expected Yield |

| 1-5 | Racemic Synthesis | Various | ~20-30% overall |

| 6 | Chiral Resolution | Chiral Acid (e.g., Tartaric acid) | 30-40% (of one enantiomer) |

| 7 | Boc Protection | Boc2O, NaHCO3 | 90-98% |

| Note: The expected yields are illustrative and based on similar transformations reported in the literature. Actual results may vary. |

Conclusion

This technical guide has outlined two robust, albeit proposed, synthetic pathways for the chiral synthesis of this compound. The asymmetric synthesis route offers an elegant approach to establish the stereocenter early on, while the racemic synthesis followed by chiral resolution provides a more classical and potentially more scalable alternative. The choice of strategy will depend on the specific requirements of the research or development program, including scale, cost, and available expertise. The provided protocols and the underlying scientific principles offer a solid foundation for the successful synthesis of this valuable fluorinated building block.

References

- Collot, V., et al. (2000). Heck cross-coupling reaction of 3-iodoindazoles with methyl acrylate: a mild and flexible strategy to design 2-azatryptamines. Tetrahedron Letters, 41, 4363-4366.

- Flores-Bernal, G.G., et al. (2023). Structural Features of Diacyldodecaheterocycles with Pseudo-C2-Symmetry: Promising Stereoinductors for Divergent Synthesis of Chiral Alcohols. ACS Omega, 8, 20611–20620.

- Glorius, F., et al. (2019). The formation of all cis-(multi) fluorinated piperidines by a dearomatization- hydrogenation process.

- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226.

- Philips, E., & Xiang, B., et al. (2019). Synthesis of a CGRP receptor antagonist via an asymmetric synthesis of 3-fluoro-4-aminopiperidine. The Journal of Organic Chemistry, 84(13), 8006-8018.

- Renault, Y. J. G., et al. (2023). Direct syntheses of stereoisomers of 3-fluoro GABA and β-fluoroamine analogues of the calcium receptor (CaR) agonists, cinacalcet, tecalcet, fendiline and NPS R-467. Medicinal Chemistry Research.

- Vargas-Diaz, M.E., et al. (2018). Synthesis and stereoselective evaluation of a (1R)-(-)-myrtenal-derived pseudo C2-symmetric dodecaheterocycle as a potential heterofunctional chiral auxiliary. Tetrahedron Letters, 59, 4437–4441.

- Wang, Z., et al. (2015). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Advances, 5, 83525-83530.

- Xu, Y. S., et al. (2015). A highly regio- and stereoselective synthesis of α-fluorinated imides via fluorination of chiral enamides. Organic Letters, 17(3), 572-575.

- Zhang, W., et al. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 114(17), 8443-8496.

Sources

- 1. Asymmetric synthesis of fluorinated cyclic beta-amino acid derivatives through cross metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]

The Synthetic Chemist's Guide to 3-Fluoropiperidine: A Privileged Motif in Modern Drug Discovery

Foreword: The Strategic Value of the C-F Bond in Piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1] Its conformational flexibility and basic nitrogen atom are key to its frequent role in molecular recognition at biological targets. The strategic incorporation of fluorine into this privileged structure, particularly at the 3-position, has emerged as a powerful tactic in drug design. This is not merely a substitution but a profound modification that can significantly alter a molecule's physicochemical and pharmacological properties.

The introduction of a fluorine atom can modulate the pKa of the piperidine nitrogen, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] For instance, fluorine's strong electron-withdrawing nature can lower the basicity of the nitrogen, which can be advantageous in mitigating off-target effects, such as interactions with the hERG potassium ion channel, a common cause of cardiovascular toxicity.[2] Furthermore, the C-F bond can introduce favorable conformational biases and engage in unique non-covalent interactions within protein binding pockets, enhancing potency and selectivity.[3]

This technical guide provides an in-depth exploration of the primary synthetic routes to 3-fluoropiperidine, with a focus on the diverse starting materials that serve as entry points to this valuable building block. We will delve into the mechanistic rationale behind these transformations, offering practical insights for researchers, medicinal chemists, and process development scientists.

I. Strategic Approaches to the 3-Fluoropiperidine Core: A Comparative Overview

The synthesis of 3-fluoropiperidine can be broadly categorized into three main strategies, each with its own set of advantages and challenges. The choice of a particular route is often dictated by factors such as the availability of starting materials, the desired stereochemistry, and the scalability of the process.

| Synthetic Strategy | Common Starting Materials | Key Advantages | Key Challenges |

| Aromatic Precursor Strategy | 3-Fluoropyridine and its derivatives | Readily available starting materials; potential for late-stage fluorination. | Catalyst poisoning; hydrodefluorination side reactions; harsh reaction conditions. |

| Piperidine Core Functionalization | Piperidin-3-one derivatives; Piperidin-3-ol | Direct installation of fluorine onto a pre-formed ring. | Regio- and stereoselectivity of fluorination; handling of hazardous fluorinating agents. |

| Acyclic Precursor Cyclization | Alkenyl amines; α-fluoro-β-ketoesters | High degree of control over substitution patterns; potential for enantioselectivity. | Multi-step sequences; potential for competing side reactions during cyclization. |

II. The Aromatic Precursor Strategy: Hydrogenation of Fluorinated Pyridines

The most direct conceptual approach to 3-fluoropiperidine is the reduction of commercially available 3-fluoropyridine. However, the hydrogenation of fluorinated pyridines is notoriously challenging due to the propensity for catalyst poisoning by the pyridine nitrogen and the competing hydrodefluorination reaction.[4] Significant research has been dedicated to overcoming these obstacles through the development of specialized catalytic systems.

A. Rhodium and Ruthenium-Catalyzed Hydrogenation

Rhodium and Ruthenium-based catalysts have shown promise in the hydrogenation of fluoropyridines. For instance, a rhodium-catalyzed dearomatization-hydrogenation (DAH) process has been developed for the synthesis of all-cis-(multi)fluorinated piperidines.[4] This one-pot strategy allows for the highly diastereoselective formation of these complex structures.[4]

Ruthenium catalysts have also been employed, particularly in asymmetric hydrogenations. In the synthesis of a CGRP receptor antagonist, a Ru-catalyzed asymmetric hydrogenation of a fluoride-substituted enamide derived from 3-fluoro-4-aminopyridine was a key step.[5] However, C-F bond reduction remains a significant side reaction with both rhodium and ruthenium catalysts.[2]

B. Palladium-Catalyzed Hydrogenation

To circumvent the issues of hydrodefluorination, palladium-based catalysts have been explored. The Glorius group developed a palladium-catalyzed hydrogenation method that is effective for substrates that are inaccessible by rhodium catalysis and is tolerant of air and moisture.[1] A key finding was that the combination of Pd(OH)₂ on carbon with aqueous HCl in methanol provides a suitable system for the hydrogenation of fluorinated pyridines.[6]

Experimental Protocol: Heterogeneous Hydrogenation of 3-Fluoropyridine [6]

-

To a solution of 3-fluoropyridine (1.0 mmol) in methanol (5 mL) in a pressure vessel, add 20 wt % Pd(OH)₂ on carbon (10 mol %).

-

Add aqueous HCl (1.2 equiv).

-

Pressurize the vessel with H₂ gas (50 bar).

-

Stir the reaction mixture at 80 °C for 24 hours.

-

After cooling to room temperature, carefully release the pressure.

-

Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography or crystallization to afford 3-fluoropiperidine hydrochloride.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificupdate.com [scientificupdate.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Strategic Incorporation of 3-Fluoropiperidines in Modern Drug Discovery: A Technical Guide

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous approved pharmaceuticals.[1][2][3] Its prevalence stems from its ability to impart favorable physicochemical properties and to serve as a versatile anchor for pharmacophoric elements. Within this privileged class of heterocycles, the introduction of fluorine, particularly at the 3-position, has emerged as a powerful strategy for fine-tuning molecular properties to overcome common drug development hurdles.[4][5][6] This technical guide provides an in-depth exploration of the biological activity of 3-fluoropiperidine derivatives, delving into the profound conformational and electronic effects of this strategic fluorination. We will dissect the causality behind the improved pharmacological profiles of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

The Fluorine Factor: More Than Just a Halogen Swap

The substitution of a hydrogen atom with fluorine is far from a trivial modification. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—collectively exert a significant influence on the parent molecule.[4][7] In the context of the piperidine ring, placing a fluorine atom at the 3-position induces critical changes in conformation and basicity (pKa), which in turn can dramatically alter a compound's biological activity, metabolic stability, and pharmacokinetic profile.[4][8]

Conformational Control: The Axial Preference of the 3-Fluoro Substituent

A key determinant of a molecule's interaction with its biological target is its three-dimensional shape. The 3-fluoropiperidine ring exhibits a fascinating conformational preference. Through a combination of hyperconjugative effects and charge-dipole interactions, the fluorine atom often favors an axial orientation, particularly in protonated species.[4][9][10] This preference for the axial position can lead to a more rigid and well-defined molecular scaffold, which can be advantageous for optimizing binding to a target protein.[4]

Several factors contribute to this axial preference:

-

Charge-Dipole Interactions: In the protonated piperidinium cation, a favorable electrostatic interaction occurs between the positively charged nitrogen (N-H+) and the electron-rich fluorine atom (C-F). This interaction is maximized when the fluorine is in the axial position.[4][10]

-

Hyperconjugation: Electron donation from anti-periplanar C-H bonds into the low-lying σ* C-F and σ* C-N orbitals can stabilize the axial conformation.[4][10]

-

Solvation Effects: The polarity of the solvent has been shown to play a significant role, with more polar solvents often enhancing the preference for the axial conformer.[4][9]

This conformational locking can be exploited by medicinal chemists to present pharmacophoric groups in a specific orientation for optimal target engagement.

Caption: Conformational equilibrium of 3-fluoropiperidine.

pKa Modulation: A Handle on Physicochemical Properties

The basicity of the piperidine nitrogen is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for off-target effects such as hERG channel inhibition.[8][11] The electron-withdrawing nature of the fluorine atom in the 3-position effectively lowers the pKa of the piperidine nitrogen.[8][11][12] This reduction in basicity can be highly beneficial:

-

Reduced hERG Liability: Many cardiovascular side effects are linked to the interaction of basic amines with the hERG potassium ion channel. Lowering the pKa can mitigate this interaction and improve the cardiovascular safety profile of a drug candidate.[11]

-

Improved Oral Absorption: While a certain level of basicity is often required for solubility, excessively high pKa can lead to poor membrane permeability. Tuning the pKa to an optimal range can enhance oral bioavailability.[11]

-

Circumventing P-glycoprotein (P-gp) Efflux: P-gp is a transmembrane efflux pump that can actively transport drugs out of cells, limiting their efficacy, particularly in the central nervous system (CNS).[2][11] Modulating pKa through fluorination has been shown to be a successful strategy to reduce P-gp efflux.[11]

The magnitude of the pKa reduction is dependent on the stereochemistry of the fluorine atom, with an equatorial fluorine generally having a more pronounced effect than an axial one.[8]

Therapeutic Applications of 3-Fluoropiperidine Derivatives

The strategic advantages conferred by 3-fluoro substitution have been successfully leveraged in the development of potent and selective modulators of various biological targets.

Neuroscience: Targeting Receptors in the Central Nervous System

The ability of 3-fluoropiperidine derivatives to cross the blood-brain barrier and their tailored physicochemical properties make them attractive scaffolds for CNS drug discovery.[13]

-

Neurokinin 1 (NK1) Receptor Antagonists: The NK1 receptor is implicated in pain, depression, and emesis.[14][15] 3-Fluoropiperidine moieties have been incorporated into NK1 receptor antagonists to enhance their potency and pharmacokinetic profiles.[14]

-

Dopamine D3 Receptor Ligands: The dopamine D3 receptor is a target for the treatment of substance abuse and other neuropsychiatric disorders.[16] The conformational rigidity imparted by the 3-fluoro substituent can aid in achieving selectivity for the D3 receptor over the closely related D2 receptor.

-

Serotonin Reuptake Transporter (SERT) Inhibitors: Dual-acting compounds that inhibit both the NK1 receptor and SERT are being explored as novel antidepressants.[14] 3-Fluoropiperidine derivatives have been instrumental in the design of such dual-action agents.[14]

Oncology: Kinesin Spindle Protein (KSP) Inhibitors

KSP is a motor protein essential for cell division, making it an attractive target for cancer chemotherapy. A notable example is the clinical candidate MK-0731, a KSP inhibitor developed by Merck.[11] In this case, the introduction of a 3-fluoro substituent on the piperidine ring was crucial for modulating the pKa into an optimal range (6.5-8.0), which led to increased efficacy and circumvention of P-gp efflux.[11] Interestingly, the axial isomer demonstrated superior properties compared to its equatorial counterpart.[11]

Migraine: Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists

The CGRP receptor is a well-validated target for the treatment of migraine. Merck has also been active in this area, developing CGRP receptor antagonists that incorporate a syn-3-fluoro-4-aminopiperidine core.[11] The specific stereochemistry of this building block was found to be critical for potent antagonism of the CGRP receptor.[11]

| Compound Class | Target | Therapeutic Area | Role of 3-Fluoropiperidine Moiety | Reference(s) |

| Substituted Piperidines | NK1 Receptor / SERT | Depression | Enhanced potency, dual activity | [14] |

| MK-0731 | Kinesin Spindle Protein (KSP) | Oncology | pKa modulation, circumvention of P-gp efflux | [11] |

| Piperidine Derivatives | CGRP Receptor | Migraine | Potent antagonism, specific stereochemistry required | [11] |

| Piperidine Derivatives | Dopamine D3 Receptor | Neuropsychiatric Disorders | Potential for improved selectivity | [16] |

Synthetic Strategies for Accessing 3-Fluoropiperidine Derivatives

The synthesis of enantiomerically pure 3-fluoropiperidines presents a significant challenge but is crucial for elucidating structure-activity relationships.[11] Several innovative methods have been developed to address this challenge.

Asymmetric Hydrogenation of Fluorinated Pyridinium Salts

One effective approach involves the asymmetric hydrogenation of a fluoro-enamide derived from a 3-fluoro-4-aminopyridine precursor.[11] This method allows for the stereoselective installation of both the fluorine and amino groups.

Caption: Asymmetric hydrogenation workflow.

Dearomatization-Hydrogenation of Fluoropyridines

A powerful strategy developed by Glorius and coworkers involves a dearomatization-hydrogenation sequence of fluoropyridines.[11] This method provides access to all-cis-(multi)fluorinated piperidines with high diastereoselectivity.[11]

Cyclization of Alkenyl N-Tosylamides

The cyclization of alkenyl N-tosylamides promoted by BF3-activated hypervalent iodine reagents is another approach to construct 3-fluoropiperidines.[17] However, this method can face challenges with selectivity.[17]

Experimental Protocol: Asymmetric Synthesis of a syn-3-Fluoro-4-aminopiperidine Derivative

The following protocol is a representative example of the synthesis of a key intermediate for a CGRP receptor antagonist, as described in the literature.[11]

Objective: To synthesize a protected syn-3-fluoro-4-aminopiperidine derivative via asymmetric hydrogenation.

Materials:

-

3-Fluoro-4-aminopyridine

-

Benzoyl chloride

-

Benzyl bromide

-

Sodium borohydride (NaBH4)

-

Methanol

-

(COD)Ru(Me-allyl)2

-

BIPHEP ligand

-

HBF4

-

Hydrogen gas

-

Anhydrous solvents (THF, Methanol)

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Synthesis of the Fluoro-enamide Substrate: a. Dissolve 3-fluoro-4-aminopyridine in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere. b. Add a base (e.g., triethylamine) and cool the solution to 0 °C. c. Slowly add benzoyl chloride and allow the reaction to warm to room temperature. Monitor the reaction by TLC or LC-MS until completion. d. Work up the reaction and purify the resulting N-benzoyl derivative. e. Activate the pyridine nucleus by reacting the N-benzoyl derivative with benzyl bromide to form the corresponding pyridinium salt. f. Reduce the pyridinium salt with methanolic NaBH4 to yield the fluoro-enamide hydrogenation substrate. Purify by column chromatography.

-

Asymmetric Hydrogenation: a. In a glovebox, prepare the active catalyst by mixing (COD)Ru(Me-allyl)2 and the BIPHEP ligand in anhydrous THF. b. Add HBF4 to the catalyst solution. c. In a high-pressure reactor, dissolve the fluoro-enamide substrate in an appropriate solvent. d. Add the prepared catalyst solution to the reactor. e. Pressurize the reactor with hydrogen gas to the desired pressure. f. Heat the reaction to the specified temperature and stir until the reaction is complete (monitor by LC-MS). g. Carefully vent the reactor, and work up the reaction to isolate the crude product. h. Purify the product by column chromatography to obtain the desired enantiomerically enriched syn-3-fluoro-4-aminopiperidine derivative.

Self-Validation: The stereochemical outcome of the reaction should be verified by chiral HPLC analysis. The relative syn configuration can be confirmed by NMR spectroscopy, analyzing the coupling constants. The structural integrity of the final product should be confirmed by 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.

Conclusion

The incorporation of a fluorine atom at the 3-position of a piperidine ring is a sophisticated and highly effective strategy in modern medicinal chemistry. It offers a powerful toolkit for modulating key physicochemical properties, including conformation and basicity. These modifications can directly translate into improved biological activity, enhanced pharmacokinetic profiles, and reduced off-target toxicities. As synthetic methodologies for accessing stereochemically defined 3-fluoropiperidines continue to advance, we can anticipate that this privileged scaffold will play an even more prominent role in the development of the next generation of therapeutics across a wide range of diseases.

References

-

Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update - UK. [Link]

-

Weiss, M., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

-

Varlamova, E. D., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4933. [Link]

-

Weiss, M., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

-

ResearchGate. (n.d.). The conformational preferences of 3‐fluoropiperidine (1) and... [Image]. ResearchGate. [Link]

-

ResearchGate. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]

-

Kisel, A. A., et al. (2022). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews, 36(12), 1969-1984. [Link]

-

Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. [Link]

-

Wu, Y. J., et al. (2013). Discovery of disubstituted piperidines and homopiperidines as potent dual NK1 receptor antagonists-serotonin reuptake transporter inhibitors for the treatment of depression. Bioorganic & Medicinal Chemistry, 21(8), 2268-2276. [Link]

-

Beg, S., et al. (2022). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Molecules, 27(19), 6249. [Link]

-

Cambridge MedChem Consulting. (2023, December 14). Tuning basicity. [Link]

-

ResearchGate. (n.d.). (PDF) Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. ResearchGate. [Link]

-

Singh, A., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Medicinal Chemistry, 30(24), 2686-2706. [Link]

-

ResearchGate. (n.d.). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate. [Link]

-

Wikipedia. (n.d.). NK1 receptor antagonist. [Link]

-

ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. ResearchGate. [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. [Link]

-

Balboni, G., et al. (2012). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7543-7553. [Link]

-

Sani, M. A., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 127, 468-480. [Link]

-

Královec, K., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116298. [Link]

-

Reitz, A. B., et al. (2001). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Journal of Medicinal Chemistry, 44(23), 3893-3902. [Link]

-

Diederich, F., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. [Link]

-

Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995-996. [Link]

-

JLUpub. (n.d.). Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. [Link]

-

ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives... [Image]. ResearchGate. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. scientificupdate.com [scientificupdate.com]

- 12. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 13. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of disubstituted piperidines and homopiperidines as potent dual NK1 receptor antagonists-serotonin reuptake transporter inhibitors for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 16. Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scidar.kg.ac.rs [scidar.kg.ac.rs]

The Strategic Incorporation of Fluorinated Piperidines in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is the most prevalent saturated N-heterocycle in FDA-approved pharmaceuticals, prized for its versatile scaffolding capabilities.[1] Concurrently, fluorine has emerged as a "magical element" in drug design, with nearly a quarter of all small-molecule drugs containing at least one fluorine atom.[2][3] The deliberate combination of these two entities—the fluorinated piperidine—creates a powerful building block that allows medicinal chemists to exert precise control over a molecule's physicochemical and pharmacological properties. This guide provides an in-depth analysis of the strategic applications of fluorinated piperidines, moving from fundamental principles of stereoelectronic control to practical synthetic methodologies and impactful case studies in drug discovery. We will explore the causality behind experimental choices, offering field-proven insights into how this unique motif can be leveraged to overcome common challenges in drug development, such as metabolic instability, off-target toxicity, and poor pharmacokinetic profiles.

The Fluorine Effect: Modulating Core Physicochemical Properties

The introduction of fluorine onto a piperidine scaffold is not a trivial substitution. It fundamentally alters the electronic and steric nature of the ring, providing a powerful toolkit for property modulation. The high electronegativity of fluorine and the strength of the C-F bond are central to these effects.[4][5]

Precision Control of Basicity (pKa)

The basicity of the piperidine nitrogen is a critical parameter influencing a drug's solubility, cell permeability, and potential for off-target effects like hERG ion channel binding.[1] Fluorine's strong electron-withdrawing inductive effect typically lowers the pKa of the piperidine nitrogen, making it less basic.[6][7] This can be a crucial strategy to mitigate toxicity associated with highly basic compounds.[1][7]

However, the story is more nuanced and depends critically on the stereochemistry of the fluorine substituent.

-

Equatorial Fluorine: An equatorially positioned fluorine atom exerts a standard inductive effect, lowering the pKa.

-

Axial Fluorine: An axially positioned fluorine, particularly at the 3- or 4-position, can lead to a counterintuitive increase in basicity relative to its equatorial counterpart.[1] This is attributed to a stabilizing through-space electrostatic interaction where the C-F bond dipole is antiparallel to the N⁺-H bond in the protonated state.[1]

This stereochemical control allows for the fine-tuning of pKa within a specific, desired range.

Table 1: Influence of Fluorine Stereochemistry on Piperidine pKa

| Compound | Substituent | pKa | Rationale / Key Interaction |

|---|---|---|---|

| Piperidine | None | ~11.2 | Baseline |

| 4-Fluoropiperidine (Equatorial) | 4-F (eq) | ~10.6 | Standard inductive electron withdrawal |

| 4-Fluoropiperidine (Axial) | 4-F (ax) | ~10.8 | Stabilizing C-F···N⁺-H interaction |

| Merck KSP Inhibitor Fragment (eq-F) | 3-F (eq) | 6.6 | Inductive effect dominates |

| Merck KSP Inhibitor Fragment (ax-F) | 3-F (ax) | 7.6 | C-F bond antiparallel to N⁺-H bond increases basicity[1] |

Conformational Locking and Pre-organization

Fluorine's stereoelectronic properties can enforce a specific ring conformation, a strategy known as "conformational locking." This pre-organizes the molecule into its bioactive conformation, which can enhance binding affinity for its intended target and improve selectivity.[5] The preference for an axial fluorine orientation in certain contexts is driven by a combination of stabilizing forces.[4][8]

-

Hyperconjugation: Donation of electron density from adjacent axial C-H sigma bonds into the low-lying C-F sigma-antibonding orbital (σC-H → σ*C-F) stabilizes the axial conformer.

-

Charge-Dipole Interactions: As mentioned, favorable interactions between the C-F bond dipole and a protonated nitrogen (N⁺-H) can further stabilize an axial conformation.[4]

-

Gauche Effect: Fluorine's preference for a gauche orientation relative to other electronegative atoms or lone pairs can dictate the overall ring pucker.[3]

Caption: Fluorine substitution blocks metabolic oxidation pathways.

Synthetic Strategies for Accessing Fluorinated Piperidines

Despite their utility, the synthesis of specific isomers of fluorinated piperidines can be challenging. [1][9]The choice of synthetic route depends on the desired substitution pattern, stereochemistry, and scale.

Hydrogenation of Fluoropyridines

One of the most direct and robust methods is the metal-catalyzed hydrogenation of readily available fluoropyridine precursors. [2][3]This approach often yields cis-substituted piperidines. A significant challenge is preventing the undesired side reaction of hydrodefluorination (C-F bond cleavage). [1] Experimental Protocol: Heterogeneous Hydrogenation of 2-Fluoropyridine

This protocol is a representative example based on methodologies developed by Glorius and coworkers. [2][3]

-

Vessel Preparation: A high-pressure autoclave is charged with 2-fluoropyridine (1.0 equiv) and a suitable solvent such as methanol (MeOH) or tetrahydrofuran (THF) (0.1 M).

-

Catalyst Addition: 5 mol% of a heterogeneous catalyst, typically Palladium on Carbon (Pd/C, 10 wt%), is added to the solution. The vessel is sealed.

-

Causality Note: Palladium is often chosen as it is generally less prone to causing hydrodefluorination compared to more reactive metals like Rhodium or Iridium under these conditions. [1]3. Hydrogenation: The vessel is purged three times with hydrogen gas (H₂) before being pressurized to 50 bar H₂.

-

-

Reaction: The reaction mixture is stirred vigorously at 80 °C for 24 hours.

-

Workup: After cooling and careful venting, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The solvent is removed under reduced pressure.

-

Protection & Purification: Due to the volatility of the free piperidine, it is often trapped in situ. The crude product is dissolved in dichloromethane (DCM), and a base like triethylamine (TEA, 2.0 equiv) is added, followed by dropwise addition of benzyl chloroformate (Cbz-Cl, 1.2 equiv) at 0 °C. The reaction is stirred for 2 hours, then washed with 1 M HCl and brine. The organic layer is dried over MgSO₄, filtered, and concentrated. The resulting Cbz-protected 2-fluoropiperidine is purified by column chromatography. [2][3] * Self-Validation: The success of the reaction is confirmed by GC-MS analysis of the crude amine before protection and ¹H, ¹⁹F, and ¹³C NMR of the purified protected product. The absence of non-fluorinated piperidine confirms the suppression of hydrodefluorination.

Biocatalytic Approaches

For syntheses requiring high enantioselectivity, biocatalysis offers a powerful alternative. Enzymes like transaminases can perform reductive aminations on fluorinated ketones with exquisite stereocontrol. [1] Workflow: Biocatalytic Synthesis of syn-3-Fluoro-4-aminopiperidine

This workflow was explored by Merck for a CGRP receptor antagonist intermediate. [1]

-

Substrate: Start with a protected 3-fluoro-4-piperidone precursor.

-

Enzyme Screening: A library of transaminase (ATA) enzymes is screened in parallel to identify a "hit" that provides the desired syn-diastereomer with high enantiomeric excess (ee). The cofactor pyridoxal-5'-phosphate (PLP) and an amine donor (e.g., isopropylamine) are required. [1]3. Process Optimization: Key parameters are optimized:

-

pH: High pH (e.g., 10.5) is often used to promote epimerization of the starting ketone, allowing for a dynamic kinetic resolution process. [1] * Solvent: A co-solvent like DMSO may be needed to ensure substrate solubility.

-

Reversibility Control: The reaction equilibrium is driven forward by continuously removing the acetone byproduct, often with a nitrogen sweep. [1]4. Scale-up & Isolation: The optimized reaction is scaled up. After the reaction is complete, the enzyme is removed (e.g., by precipitation or filtration), and the product is extracted and purified.

-

Case Studies in Drug Discovery

The true value of fluorinated piperidines is demonstrated by their successful application in solving complex medicinal chemistry problems.

Case Study: Merck's Kinesin Spindle Protein (KSP) Inhibitor (MK-0731)

-

The Challenge: An initial lead compound containing a simple piperidine ring was a potent KSP inhibitor but suffered from being a strong substrate for the P-glycoprotein (P-gp) efflux pump, limiting its efficacy. [1]* The Solution: Structure-activity relationship (SAR) studies revealed that modulating the piperidine's pKa into the 6.5-8.0 range improved efficacy. [1]A 3-fluoropiperidine was introduced.

-

The Insight: Chemists synthesized both the axial and equatorial 3-fluoro diastereomers. The axial isomer (pKa 7.6) was significantly more basic than the equatorial isomer (pKa 6.6) due to the C-F···N⁺-H stabilizing interaction. [1]This axial isomer, MK-0731, showed superior efficacy and was advanced as a clinical candidate. [1]This case perfectly illustrates the power of using stereochemistry to achieve precise pKa control.

Case Study: CGRP Receptor Antagonists for Migraine

-

The Challenge: The synthesis of a key syn-fluoro-aminopiperidine pharmacophore for a calcitonin gene-related peptide (CGRP) antagonist was a significant synthetic hurdle for preclinical studies. [1]* The Solution: Merck chemists explored and compared both transition-metal-catalyzed asymmetric hydrogenation and a biocatalytic transaminase approach. [1]* The Insight: While the metal-catalyzed route was viable, it suffered from issues of C-F bond reduction. [1]The biocatalytic route, after extensive optimization, provided the desired syn-isomer in high yield (66%), high diastereomeric ratio (15:1), and excellent enantiomeric excess (96% ee). [1]This demonstrates how investing in modern synthetic methods like biocatalysis can be essential for accessing complex, chiral building blocks.

Emerging Applications: Diabetes and Alzheimer's Disease

Recent studies have explored fluorinated piperidine derivatives as potential therapeutics for complex diseases. A 2024 study reported the synthesis of a series of fluorine-substituted piperidines that showed notable inhibitory effects against α-glucosidase (an anti-diabetic target) and cholinesterases (relevant to Alzheimer's disease). [10]Several compounds were significantly more potent than the standard drug acarbose against α-glucosidase, highlighting the potential for this scaffold in new therapeutic areas. [4][5][10]

Conclusion and Future Outlook

Fluorinated piperidines are far more than simple building blocks; they are sophisticated tools for molecular engineering. By strategically positioning fluorine on the piperidine ring, medicinal chemists can exert fine control over pKa, enforce bioactive conformations, and block metabolic degradation pathways. While their synthesis can be challenging, the development of robust methods like stereoselective hydrogenation and biocatalysis has made these valuable motifs more accessible. As our understanding of fluorine's subtle stereoelectronic effects continues to grow, and as synthetic methods become more powerful, the application of fluorinated piperidines is set to expand, enabling the design of safer, more effective medicines for a wide range of diseases.

References

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update - UK. [Link]

-

Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

-

Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Institutes of Health (PMC). [Link]

-

Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry. [Link]

-

Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. National Institutes of Health (PMC). [Link]

-

Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

-

Blakemore, C. A., et al. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development. [Link]

-

University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]

-

Mahrous, M. (n.d.). Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link]

-

Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

-

Anonymous. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]

-

Holmgren, E., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. [Link]

-

Request PDF. (2025). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. ResearchGate. [Link]

-

O'Hagan, D., et al. (n.d.). Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. Journal of the American Chemical Society. [Link]

-

Belhomme, M.-C., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]